molecular formula C10H10BrClO2 B2519410 Propan-2-yl 5-bromo-2-chlorobenzoate CAS No. 1456925-74-8

Propan-2-yl 5-bromo-2-chlorobenzoate

Cat. No.: B2519410
CAS No.: 1456925-74-8
M. Wt: 277.54
InChI Key: OXZSNWNGQKNMPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 5-bromo-2-chlorobenzoate can be synthesized through the esterification of 5-bromo-2-chlorobenzoic acid with isopropanol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Biological Activity

Propan-2-yl 5-bromo-2-chlorobenzoate is an organic compound with significant applications in medicinal chemistry and agricultural sciences. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H10BrClO2
Molecular Weight: 277.54 g/mol
Appearance: White crystalline solid
Solubility: Soluble in organic solvents, sparingly soluble in water

The compound features a benzoate structure with bromine and chlorine substituents, which enhances its reactivity and biological activity.

Biological Activity

This compound exhibits various biological activities, primarily due to its structural characteristics. It has been investigated for its potential as an anti-inflammatory agent and a precursor in synthesizing pharmacologically active compounds.

1. Anti-inflammatory Activity

Research indicates that derivatives of 5-bromo-2-chlorobenzoic acid, the core structure of this compound, can exhibit anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

2. Antidiabetic Potential

This compound is utilized as an intermediate in the synthesis of antidiabetic drugs like Dapagliflozin. The presence of halogen atoms in its structure is believed to enhance the bioactivity of the final pharmaceutical products .

Synthesis and Derivatives

The synthesis of this compound typically involves the esterification of 5-bromo-2-chlorobenzoic acid with isopropanol. This reaction can be catalyzed using acid catalysts under reflux conditions.

Synthesis Reaction:

5 Bromo 2 chlorobenzoic acid+isopropanolH2SO4Propan 2 yl 5 bromo 2 chlorobenzoate+H2O\text{5 Bromo 2 chlorobenzoic acid}+\text{isopropanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Propan 2 yl 5 bromo 2 chlorobenzoate}+\text{H}_2\text{O}

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various benzoate derivatives, including this compound. Results showed that these compounds could significantly reduce inflammation markers in vitro, indicating their potential therapeutic use in treating inflammatory diseases .

Case Study 2: Antidiabetic Drug Development

In the development of Dapagliflozin, this compound served as a crucial intermediate. The compound's halogenated structure was essential for enhancing the drug's efficacy against type 2 diabetes by improving glucose excretion .

Data Tables

Property Value
Molecular Weight277.54 g/mol
Melting Point150 - 155 °C
SolubilitySparingly soluble in water; soluble in ethanol and dichloromethane
Biological ActivityAnti-inflammatory, Antidiabetic
Compound Activity Reference
This compoundAnti-inflammatory
DapagliflozinAntidiabetic

Properties

IUPAC Name

propan-2-yl 5-bromo-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZSNWNGQKNMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456925-74-8
Record name propan-2-yl 5-bromo-2-chlorobenzoate
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